1,2-Dichloroanthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57472-45-4 |
|---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,2-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H |
InChI Key |
MGDFBMDVXFZGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3Cl)Cl |
Origin of Product |
United States |
The Compound: 1,2 Dichloroanthracene
Chemical and Physical Properties
The properties of dichloroanthracene isomers are significantly influenced by the position of the chlorine atoms. acs.org Generally, dichloroanthracenes are crystalline solids. solubilityofthings.comsmolecule.com The introduction of chlorine atoms into the anthracene (B1667546) structure can affect its melting point, solubility, and spectroscopic properties. For instance, 9,10-dichloroanthracene is a yellow to orange crystalline powder that is generally insoluble in water but soluble in organic solvents like chloroform (B151607) and toluene. solubilityofthings.com The molecular formula for dichloroanthracene is C14H8Cl2. solubilityofthings.comnih.gov
Table 1: General Properties of Dichloroanthracene Isomers
| Property | Description |
|---|---|
| Molecular Formula | C14H8Cl2 solubilityofthings.comnih.gov |
| Appearance | Typically crystalline solids, color can range from yellow to orange solubilityofthings.comnih.govchemicalbook.com |
| Solubility | Generally insoluble in water, soluble in organic solvents solubilityofthings.com |
Synthesis and Characterization
The synthesis of substituted anthracenes can be achieved through various methods, including Friedel-Crafts reactions, metal-catalyzed reactions, and the reduction of corresponding anthraquinones. researchgate.netnih.gov For dichloroanthracene isomers, a common synthetic route involves the reduction of the corresponding dichloroanthraquinone. mdpi.comnih.govchemicalbook.com For example, 1,8-dichloroanthracene (B3240527) can be synthesized by reducing 1,8-dichloroanthraquinone (B31358) with zinc dust in aqueous ammonia (B1221849). nih.gov A similar approach could theoretically be applied to synthesize this compound from 1,2-dichloroanthraquinone.
Characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS) to confirm the molecular structure and mass. mdpi.comnih.gov Single-crystal X-ray diffraction is a powerful tool used to determine the precise three-dimensional arrangement of atoms in the crystalline state. mdpi.com
Table 2: Common Synthetic Methods for Substituted Anthracenes
| Synthetic Method | Description |
|---|---|
| Reduction of Anthraquinones | A prevalent method where substituted anthraquinones are reduced to the corresponding anthracenes, often using reagents like zinc dust. mdpi.comnih.govnih.gov |
| Metal-Catalyzed Reactions | Includes methods like Suzuki-Miyaura coupling to introduce aryl groups or other metal-catalyzed C-H bond activations and cycloadditions. researchgate.netnih.gov |
| Friedel-Crafts Reactions | A classic method for attaching substituents to aromatic rings. nih.gov |
| Diels-Alder Reactions | Used to build the anthracene framework or to further functionalize existing anthracene derivatives. mdpi.commdpi.com |
Applications in Materials Science and Organic Electronics
Substituted anthracene derivatives are widely investigated for their applications in materials science, particularly in organic electronics. researchgate.netchemrxiv.orgresearchgate.net They are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netresearchgate.net The introduction of substituents like chlorine can modulate the frontier molecular orbitals, which in turn influences the electronic and photophysical properties of the material. rsc.orgresearchgate.net The planar structure and potential for strong intermolecular interactions make anthracene derivatives attractive for creating materials with good charge transport properties. researchgate.net While specific applications for this compound are not widely documented, the general utility of dichloroanthracene isomers in this field suggests potential for its use in similar applications. smolecule.com
Cyclization Reactions
Intramolecular cyclization reactions are a traditional and powerful method for constructing polycyclic aromatic hydrocarbons, including the anthracene scaffold. numberanalytics.com These reactions typically involve forming one or more rings from a single precursor molecule that already contains the necessary carbon atoms.
Friedel–Crafts and Bradsher-type Reactions: Acid-catalyzed intramolecular cyclizations, such as the Friedel–Crafts reaction, are a widely used method. beilstein-journals.org For instance, a suitably substituted o-alkynyldiarylmethane can undergo cyclization to form the anthracene core. beilstein-journals.orgbeilstein-journals.org A related approach is the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of specific diarylketones or related structures to yield the aromatic framework. beilstein-journals.orgwikipedia.org The Elbs reaction, which uses pyrolysis of o-methyl benzophenone-type molecules, also yields anthracene. wordpress.com To produce this compound, these methods would require a starting material with chlorine atoms already positioned on the correct aromatic ring, which would then undergo the ring-closing reaction.
Modern Catalytic Cyclizations: More recent advancements have introduced metal catalysts to facilitate these cyclizations under milder conditions. Gold-catalyzed cyclization of o-alkynyldiarylmethanes has been shown to be a concise method for producing substituted anthracenes with good yields and tolerance for halogen substituents like fluorine and bromine. beilstein-journals.orgbeilstein-journals.org Similarly, indium catalysts have been used for reductive-dehydration intramolecular cycloaromatization. beilstein-journals.org
Metal-Catalyzed Coupling Approaches
The assembly of the anthracene framework using transition metal-catalyzed cross-coupling reactions has become a transformative and versatile strategy in recent years. frontiersin.orgnih.gov These methods build the polycyclic structure by forming new carbon-carbon bonds between smaller, functionalized precursor molecules, offering high efficiency and control over the final substitution pattern. frontiersin.orgresearchgate.net
Palladium-Catalyzed Reactions: Palladium complexes are exceptionally versatile catalysts for these transformations. frontiersin.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a key reaction for forming the biaryl bonds necessary to construct the anthracene skeleton. frontiersin.orgnih.gov Another critical method is the Sonogashira coupling, which couples terminal alkynes with aryl halides. frontiersin.orgnih.gov This is instrumental in creating alkynylated precursors that can subsequently undergo cyclization to form the anthracene scaffold. frontiersin.org
Other Transition Metals: Besides palladium, a range of other transition metals, including gold, rhodium, iridium, cobalt, and ruthenium, have been employed to catalyze novel synthetic pathways for substituted anthracenes. frontiersin.orgnih.govresearchgate.net For example, rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes and gold-catalyzed cyclizations offer direct routes to the anthracene core. beilstein-journals.org These methods provide pathways to previously inaccessible derivatives by allowing for the integration of coupling and cyclization steps. frontiersin.orgnih.gov
Table 1: Overview of Metal-Catalyzed Reactions in Anthracene Synthesis
| Coupling Reaction | Typical Metal Catalyst | Key Bond Formation | Relevance to Anthracene Synthesis |
|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Aryl-Aryl | Forms biaryl bonds, a key step in assembling the framework. frontiersin.orgnih.gov |
| Sonogashira | Palladium (Pd), Copper (Cu) | Aryl-Alkyne | Creates alkynylated precursors for subsequent cyclization. frontiersin.orgnih.gov |
| Negishi | Nickel (Ni), Palladium (Pd) | Aryl-Aryl | Couples organozinc compounds with organohalides. frontiersin.orgnih.gov |
| Oxidative Annulation | Rhodium (Rh), Gold (Au) | Aryl-Alkyne/Alkene | Enables direct ring extension to form the polycyclic system. beilstein-journals.org |
Reduction Pathways from Dichloroanthraquinones
One of the most direct and widely utilized methods for synthesizing chlorinated anthracenes is the reduction of the corresponding chlorinated anthraquinones. Anthraquinones are readily available and their chemical stability allows for functionalization, such as chlorination, prior to the reduction step that forms the final anthracene product.
The synthesis of this compound can be achieved by the chemical reduction of 1,2-dichloroanthraquinone. While specific literature on the 1,2-isomer is sparse, the procedures for other isomers like 1,8- and 1,5-dichloroanthracene are well-documented and serve as a direct template. A common and effective method involves reacting the dichloroanthraquinone with zinc dust in an aqueous ammonia solution at elevated temperatures. nih.govmdpi.comchemicalbook.com Following the reduction, an acidic workup is often employed to yield the final product. nih.govchemicalbook.com Alternative reducing agents such as tin(II) chloride (SnCl₂) in acetic acid and hydrochloric acid, or sodium borohydride (B1222165) (NaBH₄), have also been successfully used for the reduction of substituted anthraquinones. beilstein-journals.orggoogle.com
Table 2: Example of Dichloroanthracene Synthesis via Reduction
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,8-Dichloroanthraquinone | Zinc dust, 28% aq. NH₃, 100°C, 3h | 1,8-Dichloroanthracene | 62% | nih.gov |
Selective Halogenation Pathways for Anthracene Systems
An alternative synthetic strategy involves the direct halogenation of a pre-formed anthracene molecule. The primary challenge of this approach is controlling the regioselectivity to ensure the chlorine atoms are introduced at the desired 1 and 2 positions, as anthracene has multiple non-equivalent positions where substitution can occur.
Gas-Phase Halogenation Mechanisms
Gas-phase reactions represent one possible route for halogenation. These reactions often proceed through radical mechanisms, particularly at high temperatures. For instance, gas-phase reactions in sealed ampules have been used for the perfluorobenzylation of anthracene. beilstein-journals.org However, such methods typically offer poor selectivity, often resulting in a complex mixture of products that are difficult to separate. beilstein-journals.org The high reactivity of the anthracene core, especially at the central 9 and 10 positions, makes it difficult to selectively target the 1 and 2 positions under these conditions. Therefore, gas-phase halogenation is generally not the preferred method for synthesizing a specific isomer like this compound.
Electrophilic Substitution as a Halogenation Route
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds, including anthracene. numberanalytics.com In this reaction, an electrophile (such as Cl⁺) attacks the electron-rich π-system of the anthracene rings, replacing a hydrogen atom. numberanalytics.comstudentdoctor.net
However, the electronic structure of anthracene heavily influences the position of the attack. numberanalytics.com The central ring is more reactive than the outer rings, and electrophilic substitution overwhelmingly favors the 9- and 10-positions. numberanalytics.comwikipedia.orgwordpress.com This preference is due to the superior resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during attack at these sites. wordpress.com Direct chlorination of anthracene with chlorine gas, often in the presence of a catalyst, typically yields 9,10-dichloroanthracene or a mixture of chlorinated products. smolecule.comacs.org
Achieving substitution at the 1 and 2 positions via this route is challenging and generally requires indirect methods. One potential strategy involves using a pre-existing substituent on the ring to direct the incoming electrophile. Another approach is to use specific halogenating agents and catalysts that can override the natural reactivity of the anthracene core. For example, N-chlorosuccinimide (NCS) has been used for the chlorination of anthracene derivatives, although this often still requires specific conditions or directing groups to achieve substitution at positions other than 9 or 10. acs.org The use of halogenated substrates, such as a bromoanthracene, can sometimes result in higher selectivity under milder conditions due to the relative ease of cleaving a C-Br bond compared to a C-H bond. beilstein-journals.org
Regio- and Stereoselective Synthetic Approaches for Dichloroanthracene Isomers
The synthesis of specific dichloroanthracene isomers presents a significant challenge due to the potential for forming multiple regioisomers. The functionalization of the anthracene core, a critical step in preparing derivatives for various applications, must be carefully controlled to achieve the desired substitution pattern. Anthracene itself is known to be a competent diene in Diels-Alder reactions, with its central ring being electron-rich and having the largest coefficients at the C9 and C10 positions. mdpi.com However, the introduction of substituents, such as chlorine atoms, alters the electronic properties and steric environment of the anthracene skeleton, thereby influencing the reactivity and selectivity of subsequent transformations.
For instance, the synthesis of chlorinated anthracenes can be accomplished through various advanced methods, including transition metal-catalyzed reactions. frontiersin.org One notable approach involves a cobalt-catalyzed [2 + 2 + 2] cyclotrimerization reaction with bis(trimethylsilyl)acetylenes, followed by a halodesilylation step to introduce chlorine atoms. nih.gov Subsequent oxidation and aromatization can yield di- and tetrahalogenated anthracenes. nih.gov The preparation of specific isomers like 1,8-dichloroanthracene often starts from the corresponding dichloroanthraquinone, which is reduced using reagents like zinc dust in aqueous ammonia, followed by acidic treatment. mdpi.comnih.gov This general strategy provides a foundational route to access specific dichloroanthracene precursors required for more complex syntheses.
The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition method used extensively for constructing polycyclic systems with a high degree of regio- and stereochemical control. mdpi.commdpi.com In the context of dichloroanthracene synthesis, the anthracene core serves as the 4π diene component, reacting with a 2π alkene, known as the dienophile, to form a characteristic bicyclo[2.2.2]octane system fused to the aromatic rings. mdpi.com
The regioselectivity of the Diels-Alder reaction becomes a critical consideration when both the diene (a dissymmetrically substituted dichloroanthracene) and the dienophile are unsymmetrical. mdpi.com The reaction between 1,8-dichloroanthracene and an unsymmetrical dienophile like acrolein, for example, can lead to two different regioisomeric cycloadducts, often designated as syn and anti isomers. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to predict and understand the observed regioselectivity. mdpi.com These calculations, along with experimental results, show that for the reaction of 1,8-dichloroanthracene with acrolein in the presence of a boron trifluoride etherate catalyst, the anti isomer is the major product. mdpi.com
The nature of the substituents on the dienophile also plays a crucial role in directing the regiochemical outcome, due to a combination of steric and electronic effects. jksus.orgresearchgate.net Microwave-assisted organic synthesis has been shown to be an effective technique for promoting these reactions, as chlorinated anthracenes can be less reactive than the parent anthracene and may require heating. jksus.org
| Diene | Dienophile | Conditions | Major Product(s) | Product Ratio/Yield | Reference |
|---|---|---|---|---|---|
| 1,8-Dichloroanthracene | Acrolein | BF₃·OEt₂, Room Temp. | anti and syn isomers | 66% (anti), 10% (syn) | mdpi.com |
| 1,8-Dichloroanthracene | 2-Chloroacrylonitrile | Xylene, Reflux | Regioisomers (4,5,12-trichloro- and 1,8,12-trichloro- adducts) | 2:1 ratio | mdpi.com |
| 10-Allyl-1,8-dichloroanthracene | 2-Chloroacrylonitrile | Microwave, Xylene | ortho isomer | Exclusive formation | researchgate.net |
| 10-Allyl-1,8-dichloroanthracene | Phenyl vinyl sulfone | Microwave, Xylene | ortho and meta isomers | Priority to ortho | researchgate.net |
Stereochemical control is fundamental to organic synthesis, focusing on the spatial arrangement of atoms within molecules. It involves managing the formation of stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). ethz.ch In the synthesis of complex molecules derived from dichloroanthracenes, controlling the relative stereochemistry of newly formed chiral centers is of paramount importance. ethz.ch
The Diels-Alder reaction itself is a powerful tool for establishing stereochemistry. The reaction of an unsymmetrical diene, such as a substituted dichloroanthracene, with an unsymmetrical dienophile can generate multiple stereocenters in a single step. skidmore.edu The formation of syn and anti adducts in the reaction of 1,8-dichloroanthracene with acrolein is an example of diastereoselectivity, where two different diastereomers are formed in unequal amounts. mdpi.com The ability to predict and control the ratio of these diastereomers is a key aspect of stereochemical control.
Several strategies can be employed to influence the stereochemical outcome of a reaction. These include substrate control, where existing stereocenters in the starting material direct the formation of new ones, and reagent control, where a chiral reagent or catalyst dictates the stereochemistry. ethz.ch In the synthesis of precursors for medicinally important compounds, Lewis acid catalysis is often used not only to accelerate the reaction but also to enhance stereoselective control. skidmore.edu The communication of stereochemical information across a molecule, known as stereochemical relay, can also be used to control the configuration of remote stereogenic centers. beilstein-institut.de While specific studies on the stereochemical control in the synthesis of this compound precursors are not extensively detailed, the principles established from studies of related isomers like 1,8-dichloroanthracene provide a clear framework for achieving such control. mdpi.comresearchgate.net The selection of the dienophile, catalyst, and reaction conditions are all critical levers for directing the stereochemical course of the synthesis.
| Reactants | Key Transformation | Stereochemical Feature | Outcome | Reference |
|---|---|---|---|---|
| 1,8-Dichloroanthracene + Acrolein | Diels-Alder Cycloaddition | Diastereoselectivity | Formation of syn and anti diastereomers, with the anti product being favored. | mdpi.com |
| 10-Allyl-1,8-dichloroanthracene + Phenyl vinyl sulfone | Diels-Alder Cycloaddition | Regio- and Diastereoselectivity | Formation of ortho and meta regioisomers, each as a pair of diastereomers. The steric effect of the sulfone group influences the product ratio. | researchgate.net |
| Generic Diene + Chiral Dienophile | Asymmetric Diels-Alder | Enantioselectivity | Use of a chiral auxiliary on the dienophile can lead to the formation of a single enantiomer of the product. | ethz.ch |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,2 Dichloroanthracene
Photochemical Transformations of Halogenated Anthracenes
The absorption of light by halogenated anthracenes, such as 1,2-dichloroanthracene, initiates a series of photochemical reactions that can lead to their transformation and degradation. These processes are complex and influenced by various environmental factors.
The phototransformation of halogenated anthracenes often occurs in a heterogeneous environment, for instance, adsorbed on atmospheric particulate matter. The efficiency of these transformations is dictated by several key factors. While particle size does not appear to have a significant impact, meteorological conditions such as temperature and humidity play a crucial role. researchgate.netcdnsciencepub.com Increased temperature and higher concentrations of reactive oxygen species (ROS) have been shown to accelerate the phototransformation process. researchgate.netcdnsciencepub.com Furthermore, humidity levels have a notable effect, with transformation rates peaking at a relative humidity of 45%. researchgate.netcdnsciencepub.com The structure of the parent polycyclic aromatic hydrocarbon and the nature of the halogen substituent also influence the rate of transformation, with chlorinated compounds generally transforming more slowly than their brominated counterparts. researchgate.netcdnsciencepub.com
Table 1: Factors Influencing Heterogeneous Phototransformation of Halogenated Anthracenes
| Factor | Influence on Transformation Rate |
|---|---|
| Particle Size | Not notably significant. researchgate.net |
| Temperature | Increased temperature accelerates transformation. researchgate.netcdnsciencepub.com |
| Humidity | Peaks at a relative humidity of 45%. researchgate.netcdnsciencepub.com |
| Reactive Oxygen Species (ROS) | Increased concentrations accelerate transformation. researchgate.netcdnsciencepub.com |
| Halogen Substituent | Chlorinated < Brominated. researchgate.netcdnsciencepub.com |
A primary photochemical reaction for halogenated anthracenes is dehalogenation, the process of removing a halogen atom from the aromatic ring. For dichloroanthracenes, this typically involves a step-wise removal of chlorine atoms. Research on 9,10-dichloroanthracene (B1293567), a closely related isomer, reveals that photodechlorination can be induced by certain organic molecules, such as 2,5-dimethyl-2,4-hexadiene. The proposed mechanism involves the formation of transient species, including a singlet exciplex and a triplex between the dichloroanthracene and the inducing molecule.
The reaction is significantly inhibited by the presence of molecular oxygen, suggesting the involvement of excited states that are quenched by oxygen. The primary pathway is believed to proceed through the formation of a radical anion of the dichloroanthracene.
Following dehalogenation, oxidation is a key pathway in the photochemical degradation of halogenated anthracenes. The initial dehalogenation step makes the anthracene (B1667546) core more susceptible to oxidative attack. The oxidation process can be initiated by various reactive oxygen species (ROS) generated during the photochemical reactions.
Studies on the photooxidation of anthracene have identified several oxidation products. A common pathway involves the formation of an endoperoxide intermediate through the reaction with singlet oxygen. This intermediate can then decompose to form products such as anthraquinone (B42736) and oxanthrone. The absence of certain products, like anthrone, in some experimental conditions suggests that radical-mediated pathways may not always be dominant.
The photodechlorination of dichloroanthracenes proceeds through a series of short-lived, highly reactive intermediates. Based on studies of 9,10-dichloroanthracene, the key intermediates implicated in the photodechlorination process include:
Singlet Exciplex: An excited-state complex formed between the photoexcited dichloroanthracene and a donor molecule.
Triplex: A three-component excited-state complex, which may be formed from the singlet exciplex.
Radical Anion: The dichloroanthracene radical anion is a crucial intermediate, and its formation is a key step in the dechlorination process. The subsequent protonation of this radical anion leads to the formation of the monochlorinated product.
These intermediates are typically identified through kinetic studies, fluorescence quenching experiments, and the effects of quenchers and deuterium (B1214612) labeling on the reaction.
Electrochemical Behavior and Redox Processes of Dichloroanthracenes
The electrochemical properties of dichloroanthracenes are important for understanding their redox behavior and for developing potential electrochemical degradation methods.
The electrochemical reduction of chlorinated anthracenes, such as this compound, typically involves the stepwise transfer of electrons to the molecule. While specific data for this compound is limited, studies on related compounds like 9-chloroanthracene (B1582455) provide valuable insights.
The cyclic voltammogram of 9-chloroanthracene in an organic solvent like N,N-dimethylformamide reveals a reductive dechlorination process. The reaction proceeds via a sequential or concerted mechanism of electron transfer and carbon-chlorine bond cleavage. The initial reduction can be irreversible, leading to the formation of an anthracene radical and a chloride ion. This radical can then be further reduced at the electrode surface. The final product of the reductive dechlorination is the parent hydrocarbon, anthracene.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9,10-Dichloroanthracene |
| 9-Chloroanthracene |
| Anthracene |
| 2,5-dimethyl-2,4-hexadiene |
| Anthraquinone |
| Oxanthrone |
Homogeneous Chemical Reactions Coupled to Charge Transfer
Anthracene and its derivatives are well-known to participate in charge-transfer (CT) interactions, forming electron donor-acceptor (EDA) complexes with suitable molecules. cdnsciencepub.com In such complexes, the anthracene moiety can act as an electron donor. The formation of these complexes is often characterized by the appearance of a new absorption band in the electronic spectrum, the energy of which is related to the ionization potential of the donor and the electron affinity of the acceptor. cdnsciencepub.com
For this compound, the presence of two electron-withdrawing chlorine atoms is expected to increase its ionization potential compared to unsubstituted anthracene. This would, in turn, affect the energy of the charge-transfer transition. The molecule can engage in photoinduced electron transfer reactions, where upon electronic excitation, it can donate an electron to an acceptor molecule. rsc.org The rates of these electron transfer reactions are influenced by the solvent polarity and the redox potentials of the donor and acceptor pair. columbia.edu
The general mechanism for the formation of a charge-transfer complex between this compound (D) and an acceptor (A) can be represented as:
D + A ⇌ [D--A] ⇌ D•+ + A•−
Anionic Species Stabilization in Aprotic Solvents
Polycyclic aromatic hydrocarbons, including anthracene, can be reduced by alkali metals in aprotic solvents to form radical anions and subsequently dianions. wikipedia.org The stability of these anionic species is highly dependent on the ability of the solvent to solvate the metal cation. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed for this purpose. wikipedia.org
In the case of this compound, the formation of a radical anion would involve the addition of an electron to its lowest unoccupied molecular orbital (LUMO). The presence of the electronegative chlorine atoms would lower the energy of the LUMO, making the reduction of this compound easier compared to unsubstituted anthracene. The resulting radical anion, [this compound]•−, would be stabilized by the delocalization of the negative charge over the entire aromatic system.
The stability of the dichloride radical anion in aqueous solution has been studied, and it is known to react with organic molecules through electron transfer mechanisms. nih.gov While the solvent system is different, this suggests that the chloro substituents on the anthracene core can play a role in the reactivity of the corresponding radical anion in aprotic media.
Derivatization Pathways and Functionalization Strategies
The chlorine substituents on the this compound core serve as versatile handles for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Nucleophilic Substitution Reactions on Chlorinated Sites
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, although it typically requires activated aromatic systems. nih.gov The direct displacement of a chloride ion from an unactivated aryl chloride is generally difficult. libretexts.org However, under forcing conditions or with the use of strong nucleophiles, substitution can be achieved.
For this compound, the reactivity of the C-Cl bonds towards nucleophiles would be influenced by the position on the anthracene ring. Reactions with nucleophiles such as alkoxides, amides, or thiolates could potentially lead to the corresponding substituted anthracenes. The mechanism of these reactions can be either a concerted or a stepwise process, the latter involving the formation of a Meisenheimer intermediate. nih.gov
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-Chloro-2-hydroxyanthracene or 2-Chloro-1-hydroxyanthracene |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Chloro-2-methoxyanthracene or 2-Chloro-1-methoxyanthracene |
| Amide | Sodium Amide (NaNH₂) | 1-Amino-2-chloroanthracene or 2-Amino-1-chloroanthracene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Chloro-2-(phenylthio)anthracene or 2-Chloro-1-(phenylthio)anthracene |
Carbon-Carbon Bond Forming Reactions on the Anthracene Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely applicable to aryl halides. fishersci.co.uk These reactions offer a highly efficient and selective means of derivatizing this compound at the chlorinated positions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. fishersci.co.uk By employing the Suzuki-Miyaura coupling, aryl or vinyl groups can be introduced at the 1- and/or 2-positions of the anthracene core. researchgate.net
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a valuable method for the vinylation of this compound.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is an effective way to introduce alkynyl moieties onto the anthracene framework.
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 1-Aryl-2-chloroanthracene |
| Heck | Alkene | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ | 1-Chloro-2-vinylanthracene derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ and CuI | Et₃N or piperidine | 1-Alkynyl-2-chloroanthracene |
Selective Functionalization for Advanced Material Precursors
The selective functionalization of this compound is crucial for the development of advanced materials with specific electronic and optical properties. Anthracene derivatives are key components in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.orglaborundmore.comresearchgate.net
By carefully choosing the reaction conditions and the coupling partners in the palladium-catalyzed reactions described above, it is possible to achieve selective mono- or di-substitution of this compound. For instance, the difference in reactivity between the 1- and 2-positions might allow for sequential functionalization. Alternatively, the use of a stoichiometric amount of the coupling partner could favor monosubstitution.
The introduction of various functional groups, such as different aryl, vinyl, or alkynyl moieties, can be used to tune the HOMO and LUMO energy levels, the charge carrier mobility, and the solid-state packing of the resulting anthracene derivatives. This tailored synthesis allows for the creation of novel organic semiconductor materials for a range of electronic applications. researchgate.net The synthesis of disubstituted anthracenes is a common strategy to create π-extended systems for these purposes. researchgate.net
Advanced Computational and Theoretical Investigations of 1,2 Dichloroanthracene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and energies. For a molecule such as 1,2-dichloroanthracene, these methods can elucidate the effects of chlorine substitution on the anthracene (B1667546) framework.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. arxiv.org Instead of calculating the complex multi-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for larger systems. arxiv.org
For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) is crucial for obtaining accurate results. mdpi.com
Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. This includes the total energy, orbital energies, and the distribution of electron density across the molecule. For instance, in a study on related chlorinated ethanoanthracenes derived from 1,8-dichloroanthracene (B3240527), DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to deduce relative stabilities and molecular structures. mdpi.com Such calculations for this compound would reveal how the positions of the chlorine atoms influence the planarity and bond lengths of the anthracene core.
Table 1: Representative Optimized Geometrical Parameters for a Chlorinated Anthracene Derivative (Illustrative) This table is based on general findings for similar molecules and serves as an example of data obtained through DFT geometry optimization.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-C (aromatic) | 1.39 - 1.43 |
| Bond Length | C-Cl | ~1.74 |
| Bond Length | C-H | ~1.08 |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-C-Cl | ~120° |
Ab Initio Methods in Dichloroanthracene Research
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. arcjournals.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT, often at a higher computational cost. nih.gov
In the context of this compound, ab initio calculations can provide benchmark data for its geometric and electronic properties. For example, a study on 1,2-dichloroethane (B1671644) utilized MP4(SDQ) level of theory to characterize its isomers, calculating molecular geometry, torsional potential, and vibrational frequencies. researchgate.net Similar high-level calculations for this compound would offer a precise description of its ground electronic state and the energetic barriers for any potential rotational isomerism. While computationally demanding, these methods are invaluable for validating results from more cost-effective DFT approaches and for studying systems where electron correlation effects are particularly strong. arxiv.orgnih.gov
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of a molecule govern its reactivity, optical characteristics, and intermolecular interactions. Computational analysis provides a quantitative understanding of these features by examining the distribution and energies of its electrons.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and electronic excitability. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. semanticscholar.org
For this compound, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. Computational methods like DFT can calculate the energies of these orbitals and visualize their shapes. In a related study of chlorinated ethanoanthracenes, the HOMO and LUMO levels were found to be distributed over the π-system of the molecule, indicating that electronic transitions are of the π–π* type. mdpi.com For that molecule, the calculated HOMO-LUMO energy gap was approximately 5.6 eV. mdpi.comresearchgate.net A similar analysis for this compound would reveal how the specific substitution pattern affects the orbital energies and the magnitude of the gap.
Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy values for chlorinated aromatic compounds as an example of data obtained from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO | -7.1 | Highest Occupied Molecular Orbital |
| HOMO-LUMO Gap | 5.6 | Energy difference (LUMO - HOMO) |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged species. libretexts.org
The MEP is calculated by placing a positive test charge at various points on the electron density surface and computing the potential energy. The resulting map is color-coded:
Red regions indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, where electron density is low, often due to the influence of atomic nuclei. These areas are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would show negative potential (red) above and below the plane of the aromatic rings due to the π-electron system. The regions around the electronegative chlorine atoms would also exhibit negative potential, while the hydrogen atoms would show positive potential (blue). Such maps are crucial for predicting how this compound might interact with other molecules, for instance in stacking interactions or reactions. rsc.org
Atomic Charge Distribution Analysis
While MEP provides a holistic view of the charge distribution, it is also useful to quantify the partial charge on each atom within the molecule. Several computational schemes exist for this purpose, with Mulliken population analysis being one of the most established methods. wikipedia.orglibretexts.org
Mulliken analysis partitions the total electron density among the different atoms based on the contribution of their atomic orbitals to the molecular orbitals. libretexts.org This provides a set of partial atomic charges that can help rationalize the molecule's dipole moment and electrostatic interactions. However, Mulliken charges are known to be highly sensitive to the choice of basis set. uni-muenchen.de Other methods like Natural Population Analysis (NPA) or those based on fitting the electrostatic potential (e.g., CHELPG) are often used to provide more stable and physically meaningful atomic charges.
In the case of this compound, charge analysis would quantify the electron-withdrawing effect of the chlorine atoms. The carbon atoms bonded to the chlorines (C1 and C2) would be expected to carry a partial positive charge, while the chlorine atoms themselves would be significantly negative. The remaining carbon and hydrogen atoms would also have their charges influenced by this substitution. This detailed charge distribution is essential for parameterizing molecular mechanics force fields used in simulations of larger systems. wustl.edu
Reaction Mechanism Elucidation via Computational Chemistry
The elucidation of reaction mechanisms through computational chemistry involves the use of quantum mechanical calculations to map out the energetic landscape of a chemical reaction. This approach allows for the identification of reactants, products, intermediates, and the transition states that connect them.
Transition State Characterization in Dichloroanthracene Reactions
The transition state is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to transform into products. Characterizing the transition state is fundamental to understanding the reaction mechanism. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transient structures.
For a hypothetical reaction involving this compound, such as a Diels-Alder cycloaddition, computational chemists would model the approach of the dienophile to the this compound diene system. The process involves optimizing the geometry of the transition state structure and performing frequency calculations to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Data on the transition state characterization for reactions of this compound is not currently available in published computational studies.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. Computational chemistry is a powerful tool for predicting these selectivities.
In the context of this compound, which is an unsymmetrical diene, its reaction with an unsymmetrical dienophile could lead to different regioisomers and stereoisomers. Theoretical calculations can predict the favored product by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is expected to be the kinetically favored one. Methods such as Frontier Molecular Orbital (FMO) theory and analysis of electrostatic potentials are often used to rationalize the observed or predicted selectivity.
Specific computational predictions regarding the regioselectivity and stereoselectivity of this compound in reactions are not documented in the scientific literature.
Thermodynamic and Kinetic Profiling of Reaction Pathways
Computational chemistry can provide a detailed thermodynamic and kinetic profile of a reaction pathway. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a potential energy surface can be constructed. From this, key parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) can be determined. These values allow for the prediction of reaction rates and equilibrium constants.
For this compound, a thermodynamic and kinetic profile would reveal whether a potential reaction is exothermic or endothermic, and how fast it is likely to proceed under given conditions.
Comprehensive thermodynamic and kinetic profiles for specific reactions of this compound derived from computational studies are not available in the existing literature.
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and transport properties of molecules.
For this compound, MD simulations could be employed to study its behavior in different solvent environments, its interaction with other molecules, or its aggregation properties. These simulations would provide insights into how the molecule explores its conformational space and how its structural and dynamic properties are influenced by its surroundings. This information is valuable for understanding its behavior in realistic chemical systems.
There are no specific molecular dynamics simulation studies focused on this compound reported in the scientific literature.
Spectroscopic Characterization Methodologies for 1,2 Dichloroanthracene
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. These methods measure the vibrational frequencies of bonds within the molecule, which are unique to its structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For 1,2-dichloroanthracene, characteristic IR absorption bands would be expected for the aromatic C-H stretching vibrations, C=C stretching vibrations within the anthracene (B1667546) rings, and C-Cl stretching vibrations. The specific frequencies of these bands would be influenced by the position of the chlorine substituents on the aromatic ring system.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. For a molecule like this compound, which has a high degree of symmetry and numerous polarizable bonds in its aromatic system, Raman spectroscopy would be particularly useful. It is especially sensitive to non-polar bonds, and strong signals would be expected for the C=C stretching modes of the aromatic rings.
Vibrational Assignments and Theoretical Frequencies
A complete analysis would involve assigning the observed experimental FT-IR and FT-Raman bands to specific vibrational modes of the this compound molecule. This process is often aided by computational chemistry methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. By comparing the experimental spectra with the calculated frequencies, a confident assignment of the fundamental vibrational modes can be achieved, providing a detailed understanding of the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
One-Dimensional NMR (¹H, ¹³C, DEPT) for Structural Elucidation
¹H NMR: A ¹H NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton on the anthracene core. The chemical shifts (δ) of these signals would be in the aromatic region, and their splitting patterns (multiplicities) would reveal information about neighboring protons, helping to confirm the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached chlorine atoms and their position within the aromatic system.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, DEPT would help to unambiguously identify the signals corresponding to the protonated aromatic carbons (CH groups) and the non-protonated carbons (quaternary carbons, including those bonded to chlorine).
Two-Dimensional NMR (HSQC, COSY) for Connectivity Mapping
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This 2D experiment would show which proton signal in the ¹H NMR spectrum corresponds to which carbon signal in the ¹³C NMR spectrum, providing definitive C-H connectivity information for the aromatic rings.
COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would map the connectivity of the protons on the anthracene rings, allowing for a step-by-step tracing of the proton network and confirming their relative positions.
Without access to primary research data containing these spectra for this compound, further detailed analysis and the creation of data tables remain speculative.
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of anthracenes are governed by transitions within their π-electron systems. The position and intensity of absorption and emission bands are sensitive to the substitution pattern on the anthracene core. Halogen substitution, in particular, can influence these properties through inductive and resonance effects, as well as through the heavy-atom effect, which can alter rates of intersystem crossing.
UV-Visible Absorption Characteristics
The UV-Visible absorption spectrum of anthracene is characterized by a series of vibronic bands corresponding to the S₀ → S₁ (π→π*) transition. The absorption characteristics of chlorinated anthracenes are influenced by the position and number of chlorine substituents.
Recent theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have provided insights into the electronic absorption spectra of halogenated anthracenes, including chloro-derivatives. researchgate.netscispace.comresearchhub.comvsu.ru These computational methods calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively. mdpi.com
For chloro-substituted anthracenes, TD-DFT calculations predict the main absorption bands and their corresponding electronic transitions. The primary transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Halogenation can alter the energies of these frontier orbitals, leading to shifts in the absorption spectra. researchgate.netscispace.comresearchhub.comvsu.ru A theoretical study on halogenated anthracene derivatives predicted the UV-Visible absorption spectrum for a chloro-anthracene derivative, showing several key transitions. researchgate.netscispace.comresearchhub.comvsu.ru
Table 1: Predicted Electronic Absorption Data for a Chloro-Anthracene Derivative
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 3.25 | 381 | 0.08 | HOMO -> LUMO |
| 3.51 | 353 | 0.12 | HOMO-1 -> LUMO |
| 4.25 | 292 | 0.25 | HOMO -> LUMO+1 |
The substitution of chlorine atoms onto the anthracene framework generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. mdpi.com This is attributed to the perturbation of the π-system by the halogen substituent. The extent of this shift is dependent on the substitution pattern.
Fluorescence Excitation and Dispersed Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic structure of the first excited singlet state (S₁). An excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed wavelength while scanning the excitation wavelength. For many aromatic molecules, the excitation spectrum closely resembles the absorption spectrum. nist.gov
Dispersed fluorescence (or emission) spectroscopy involves exciting the molecule at a fixed wavelength and scanning the emitted fluorescence. The resulting spectrum reveals the vibronic structure of the ground state. For anthracene and its derivatives, the emission spectrum is often a near mirror image of the absorption spectrum, showing characteristic vibronic spacing. vsu.ru
While specific experimental fluorescence data for this compound is not available in the surveyed literature, studies on other chlorinated anthracenes, such as 2,3-dichloroanthracene (B11959578), have been conducted. researchgate.net In these cases, fluorescence spectra provide information on singlet and triplet excitonic bands within the crystal. researchgate.net For anthracene itself, the fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is known to be influenced by the solvent and substitution. rsc.orgomlc.org
Advanced Photophysical Properties Research Avenues
The introduction of chlorine atoms into the anthracene molecule opens avenues for investigating more complex photophysical phenomena. The "heavy-atom effect" is a key area of such research. The presence of chlorine, a relatively heavy atom, can enhance spin-orbit coupling. This, in turn, facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). An increased ISC rate would lead to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield and the formation of singlet oxygen.
Future research on this compound could focus on quantifying these effects. Key experimental parameters to investigate would include:
Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, which would likely be lower than that of unsubstituted anthracene due to the heavy-atom effect. youtube.com
Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited singlet state before returning to the ground state. Enhanced ISC would lead to a shorter fluorescence lifetime. acs.org
Triplet State Properties: Investigation of the triplet state lifetime and quantum yield through techniques like laser flash photolysis.
These studies would provide a more complete picture of the excited-state deactivation pathways for this compound and contribute to the broader understanding of how halogenation patterns tune the photophysical properties of polycyclic aromatic hydrocarbons. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials.
Crystallographic Analysis of Dichloroanthracene and its Derivatives
While a specific single crystal X-ray diffraction study for this compound was not identified in the surveyed literature, crystallographic data for several other dichloroanthracene isomers have been reported. For instance, the crystal structures of 1,8-dichloroanthracene (B3240527) have been determined, revealing the existence of at least two polymorphs (different crystal packing arrangements of the same molecule). aatbio.com Similarly, the crystal structure of a derivative, 4,5-dichloro-anthracen-9(10H)-one, has also been elucidated. nih.gov
These studies on related compounds demonstrate that the substitution pattern of the chlorine atoms significantly influences the crystal packing. The packing is determined by a balance of intermolecular forces, including van der Waals interactions and, in some cases, halogen bonding. The molecular shape, altered by the position of the chlorine atoms, dictates how the molecules can arrange themselves to achieve the most thermodynamically stable crystal lattice. The prediction of these crystal structures from first principles remains a significant challenge in computational chemistry. rsc.orgucl.ac.ukucl.ac.ukuu.nl
Applications of 1,2 Dichloroanthracene in Advanced Materials Science and Supramolecular Chemistry
Role in Organic Electronic Materials Research
The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel devices. Anthracene (B1667546) derivatives, in general, are known to be valuable building blocks for organic semiconductors due to their planar structure and extended π-systems, which facilitate charge transport. However, the specific impact of 1,2-dichloro substitution on these properties has not been extensively documented.
Precursor in Optoelectronic Device Development
In principle, 1,2-dichloroanthracene could serve as a precursor or a fundamental building block in the synthesis of more complex organic molecules for optoelectronic devices. The chlorine substituents can act as reactive sites for further chemical modifications, allowing for the tuning of electronic properties such as the HOMO/LUMO energy levels. However, there is a lack of specific studies in the scientific literature detailing the use of this compound for the fabrication of such devices.
Investigations in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Design of Conjugated Systems for Electronic Applications
The incorporation of this compound into conjugated polymer chains or other extended π-systems is a theoretical possibility for creating new materials for electronic applications. The chlorine atoms could influence the polymer's solubility, morphology, and electronic properties. Nevertheless, there is no significant body of research focused on the synthesis and characterization of conjugated systems specifically derived from this compound.
Contributions to Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic nature of this compound suggests its potential involvement in various supramolecular phenomena.
π-π Stacking Interactions in Supramolecular Architectures
The planar aromatic core of this compound makes it a candidate for participating in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. The chlorine substituents would likely influence the geometry and strength of these interactions due to electrostatic and steric effects. While the crystal structure of related compounds like 9,10-dichloroanthracene (B1293567) has been studied to understand π-electron overlap, a detailed crystallographic analysis and exploration of the supramolecular architectures formed by this compound through π-π stacking are not available in the current literature.
Design of Supramolecular Polymers involving Dichloroanthracene Units
Supramolecular polymers are formed through the reversible, non-covalent association of monomeric units. This compound could potentially be functionalized to act as a monomer in such systems, with the anthracene core providing the necessary non-covalent interaction sites. However, the design, synthesis, and characterization of supramolecular polymers specifically incorporating this compound units have not been reported.
Encapsulation Phenomena and Intermolecular Interactions
The study of how molecules like this compound interact with and can be encapsulated by larger host molecules is a cornerstone of supramolecular chemistry. While direct research on the encapsulation of this compound is limited, insights can be drawn from the behavior of analogous chlorinated aromatic compounds and the fundamental principles of host-guest interactions.
The chlorine atoms on the anthracene backbone are crucial in dictating the types of non-covalent interactions the molecule can engage in. These include halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic partner. Additionally, π-π stacking interactions, common to polycyclic aromatic hydrocarbons, and van der Waals forces play significant roles in the formation of supramolecular assemblies.
In the context of encapsulation, the size and shape of this compound make it a suitable guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and other synthetic molecular cages. The encapsulation process is driven by a combination of factors, including the hydrophobic effect (in aqueous media), shape complementarity between the host and guest, and the aforementioned intermolecular forces. The precise orientation and stability of the resulting host-guest complex are highly dependent on the specific host molecule.
For instance, the crystal structure of the related compound 2,3-dichloroanthracene (B11959578) reveals key intermolecular contacts. In its crystalline form, interactions are dominated by H···H, H···C, and Cl···H contacts, highlighting the importance of even weak interactions in the solid-state assembly of such molecules. It can be inferred that this compound would exhibit a similar propensity for forming specific interaction patterns within a constrained host environment. The regiochemistry of the chlorine atoms in the 1,2-position would likely lead to a distinct dipole moment and electrostatic potential surface compared to other isomers, influencing its recognition by and binding within a host cavity.
The table below summarizes the key intermolecular interactions pertinent to the encapsulation of chlorinated anthracenes.
| Interaction Type | Description | Potential Role in Encapsulation |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Directional interaction that can orient the guest molecule within the host. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Stabilizes the inclusion of the anthracene core within aromatic-rich host cavities. |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall stability of the host-guest complex. |
| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution. | A primary driving force for encapsulation in water. |
These interactions are fundamental to the design of supramolecular systems where this compound could be encapsulated for applications such as controlled release, stabilization of the molecule, or the development of new materials with tailored properties.
Potential in Fluorescent Sensing and Laser Dye Development
The anthracene core of this compound endows it with intrinsic fluorescence, a property that is highly sensitive to the molecule's environment. This sensitivity forms the basis of its potential application in fluorescent sensors and as a laser dye.
Fluorescent Sensing:
Anthracene and its derivatives are well-known fluorophores used in the development of chemical sensors. nih.gov The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, providing a detectable signal. The introduction of chlorine atoms onto the anthracene ring can modulate its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime.
The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the molecule's frontier orbitals, often leading to a red-shift in the absorption and emission spectra compared to the parent anthracene. Furthermore, these substituents can alter the molecule's sensitivity and selectivity towards certain analytes. For example, the specific substitution pattern of this compound could create a unique binding pocket or interaction site for a target molecule, leading to a highly selective sensing mechanism.
The general principle behind a fluorescent sensor involves the interaction of the fluorophore (this compound) with an analyte. This interaction can occur through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of an exciplex, all of which can lead to a change in the fluorescence signal. The design of a sensor based on this compound would involve coupling it with a receptor unit that selectively binds the target analyte, leading to a measurable change in its fluorescence.
Laser Dye Development:
Laser dyes are organic compounds that can be used as the gain medium in a dye laser. nih.gov Key properties for a good laser dye include a high fluorescence quantum yield, a large absorption cross-section at the pump wavelength, and good photostability. Anthracene derivatives have been explored as laser dyes due to their strong fluorescence in the blue-violet region of the spectrum.
The photophysical properties of this compound would need to be thoroughly characterized to assess its suitability as a laser dye. The table below outlines some of the critical photophysical parameters.
| Photophysical Property | Importance for Laser Dyes |
| Molar Absorptivity (ε) | A high value is desirable for efficient absorption of pump laser energy. |
| Fluorescence Quantum Yield (Φf) | A high value indicates efficient conversion of absorbed light into emitted light. |
| Fluorescence Lifetime (τf) | A short lifetime is generally preferred to allow for rapid population inversion. |
| Photostability | High photostability is crucial for a long operational lifetime of the dye. |
Environmental Transformation and Fate of Halogenated Anthracenes
Atmospheric Phototransformation Pathways
Once released into the atmosphere, 1,2-dichloroanthracene is subject to phototransformation, a process driven by sunlight. The primary pathways for its atmospheric removal include reactions with photochemically generated oxidants and direct absorption of solar radiation (photolysis).
Ozone (O3) also plays a role in the atmospheric degradation of PAHs, although its reaction rates are typically slower than those with •OH for many PAHs. The reaction of ozone with the double bonds within the anthracene (B1667546) structure would lead to the formation of ozonides, which can further decompose into smaller, oxygenated compounds.
Direct photolysis can also be a significant transformation pathway for PAHs that absorb sunlight in the environmentally relevant ultraviolet (UV) spectrum. The absorption of UV radiation can excite the this compound molecule, leading to bond cleavage and the formation of various photoproducts. It has been observed that the photochemical chlorination of anthracene in the presence of chloride ions can lead to the formation of dichloroanthracene isomers, suggesting that this compound itself could be a phototransformation product of its parent compound, anthracene.
Chemical Degradation Mechanisms and Environmental Persistence
The persistence of this compound in the environment is determined by its resistance to various chemical and biological degradation processes in soil, water, and sediment.
Chemical Degradation:
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for PAHs like this compound due to the stability of the aromatic ring and the carbon-chlorine bonds under typical environmental pH conditions.
Oxidation by other chemical species present in soil and water, such as metal oxides, can contribute to the degradation of PAHs, although these processes are generally slower than microbial degradation. For instance, the oxidation of anthracene by chlorine dioxide has been shown to yield 9,10-anthraquinone, indicating a potential abiotic degradation pathway for the anthracene backbone.
Biodegradation:
Microbial degradation is a key process in the ultimate removal of this compound from the environment. The presence of chlorine atoms on the anthracene ring influences its biodegradability.
Under aerobic conditions , microorganisms, primarily bacteria and fungi, can utilize oxygen to break down the molecule. The initial attack often involves dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. This is a crucial step that destabilizes the aromatic structure, making it susceptible to further degradation. Subsequent enzymatic reactions can lead to ring cleavage and the eventual mineralization of the compound to carbon dioxide and water. Other aerobic mechanisms for chlorinated aromatics include hydrolytic dehalogenases, which replace a chlorine atom with a hydroxyl group, and glutathione S-transferases.
Under anaerobic conditions , in the absence of oxygen, a different set of microbial processes can occur. Reductive dechlorination is a significant pathway where the chlorinated compound is used as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process is particularly important for more highly chlorinated compounds. The resulting less-chlorinated anthracenes may then be more amenable to complete degradation under either anaerobic or subsequent aerobic conditions.
Environmental Persistence:
Interactive Data Table: Factors Influencing the Environmental Fate of this compound
| Environmental Compartment | Dominant Transformation/Degradation Process(es) | Key Factors Influencing Rate | Potential Transformation/Degradation Products | General Persistence Outlook |
| Atmosphere | Reaction with •OH radicals, Reaction with O3, Direct Photolysis | Sunlight intensity, Concentration of oxidants, Atmospheric lifetime | Hydroxylated derivatives, Ring-opened products, Other chlorinated PAHs | Relatively short-lived due to photochemical reactions |
| Soil (Aerobic) | Aerobic biodegradation (e.g., dioxygenase attack) | Microbial population density and diversity, Oxygen availability, Nutrient levels, Soil type and organic matter content | Dihydrodiols, Catechols, Ring-fission products, CO2 | Moderately to highly persistent, depending on conditions |
| Soil (Anaerobic) | Anaerobic biodegradation (e.g., reductive dechlorination) | Redox potential, Availability of electron donors, Presence of specific anaerobic microorganisms | Less-chlorinated anthracenes, Anthracene | Potentially long-lived, with slow degradation |
| Water | Photolysis (in surface waters), Biodegradation (aerobic and anaerobic) | Water depth and clarity (for photolysis), Microbial populations, Dissolved oxygen levels | Photodegradation products, Biodegradation intermediates | Persistence varies with conditions; can be transported over long distances |
| Sediment | Anaerobic biodegradation | As in anaerobic soil | As in anaerobic soil | High potential for long-term persistence and accumulation |
Future Research Directions and Emerging Trends in 1,2 Dichloroanthracene Chemistry
Development of Novel Synthetic Strategies
Furthermore, the application of flow chemistry presents a promising avenue for the synthesis of 1,2-dichloroanthracene and its derivatives. Continuous-flow reactors offer enhanced control over reaction parameters, leading to improved yields, higher purity, and increased safety. The development of multicomponent reactions, where multiple starting materials are combined in a single step to form complex products, is another area of interest that could significantly streamline the synthesis of functionalized dichloroanthracene compounds.
| Synthetic Strategy | Potential Advantages |
| C-H Functionalization | Fewer synthetic steps, improved atom economy |
| Novel Catalysis | Milder reaction conditions, higher selectivity |
| Flow Chemistry | Improved yield and purity, enhanced safety |
| Multicomponent Reactions | Increased efficiency, rapid library synthesis |
Advanced Spectroscopic Probing of Excited States
A comprehensive understanding of the excited state dynamics of this compound is fundamental to its application in optoelectronic devices. Future research will employ a suite of advanced spectroscopic techniques to unravel the intricate photophysical processes that occur upon photoexcitation. Ultrafast transient absorption spectroscopy, with femtosecond time resolution, will be crucial in mapping the pathways of energy dissipation, including internal conversion and intersystem crossing. dtu.dk
Time-resolved fluorescence and phosphorescence measurements will provide detailed information about the lifetimes and quantum yields of the singlet and triplet excited states. The influence of environmental factors, such as solvent polarity and solid-state packing, on these properties will be a key area of investigation. Techniques like single-molecule spectroscopy can offer insights into the heterogeneity of photophysical behavior within a sample, providing a more complete picture than ensemble measurements. This deeper understanding is essential for the rational design of materials with tailored emissive properties. sciencedaily.com
Computational Design of Functional Dichloroanthracene Derivatives
Computational chemistry has become an indispensable tool for the rational design of new molecules with specific functionalities. nih.gov For this compound derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in predicting their electronic and optical properties. researchgate.net These methods can be used to calculate key parameters such as HOMO-LUMO energy gaps, absorption and emission wavelengths, and charge transfer characteristics. nih.gov
Future computational efforts will focus on developing more accurate and efficient theoretical models to screen virtual libraries of this compound derivatives for promising candidates in various applications. The combination of computational screening with experimental validation will accelerate the discovery of new materials with optimized properties for organic electronics and photonics. Furthermore, computational studies can provide valuable insights into the structure-property relationships that govern the behavior of these molecules, guiding the design of next-generation materials. mdpi.com
| Computational Method | Predicted Properties |
| DFT (Density Functional Theory) | Ground-state geometry, electronic structure, HOMO/LUMO energies |
| TD-DFT (Time-Dependent DFT) | Excited-state energies, absorption and emission spectra |
| Molecular Dynamics | Conformational analysis, intermolecular interactions |
Exploration of New Applications in Materials Science
The unique combination of properties exhibited by this compound makes it a promising candidate for a range of applications in materials science. mdpi.com While research has focused on its potential in organic electronics, future work will likely expand into new and exciting areas. The heavy-atom effect introduced by the chlorine atoms could be exploited in the design of materials for triplet-triplet annihilation upconversion and as sensitizers in photodynamic therapy.
The development of this compound-based polymers and dendrimers could lead to materials with enhanced processability and novel functions. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with tailored porosity and photophysical properties for applications in sensing, catalysis, and gas storage. Furthermore, the investigation of its liquid crystalline properties could open doors to its use in advanced display and photonic technologies. The versatility of the this compound scaffold ensures that it will remain a subject of intense research in the quest for new and innovative materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
